1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Overview
Description
“1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H17NO4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” consists of a piperidine ring attached to a carboxylic acid group and a phenyl group substituted with a methylsulfonyl group .Physical And Chemical Properties Analysis
The molecular weight of “1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid” is 283.34 g/mol .Scientific Research Applications
Agricultural Chemistry
This compound may also find applications in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides. Its molecular structure could be tailored to interact with specific biological targets in pests or weeds.
Each of these applications leverages the unique chemical structure of 1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid to explore different scientific questions and develop new technologies or treatments across various fields of research .
Mechanism of Action
Target of Action
A structurally similar compound, ®-(-)-3-piperidinecarboxylic acid, is known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
If it acts similarly to ®-(-)-3-Piperidinecarboxylic acid, it may inhibit the uptake of GABA, thereby increasing the concentration of GABA in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
If it acts as a GABA uptake inhibitor, it could affect the GABAergic system and related pathways, potentially influencing mood, sleep, and other neurological functions .
Result of Action
If it inhibits GABA uptake, it could potentially increase inhibitory neurotransmission, which could have various effects depending on the specific neural circuits involved .
Safety and Hazards
properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYRCQDOTWNJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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